(2-Chloropyridin-3-yl)(piperazin-1-yl)methanone, also known by its IUPAC name (2-chloropyridin-3-yl)-piperazin-1-ylmethanone, is a significant research compound with a molecular formula of C10H12ClN3O and a molecular weight of 225.67 g/mol. This compound is primarily used in medicinal chemistry and has garnered attention for its potential biological applications, particularly in the modulation of endocannabinoid signaling pathways. Its structure features a chlorinated pyridine ring and a piperazine moiety, which contribute to its pharmacological properties.
This compound is classified under organic compounds and specifically falls into the category of substituted piperazines. It is identified by the CAS number 72908-12-4 and is available for purchase from various chemical suppliers, including BenchChem, which offers it with a typical purity of 95%.
The synthesis of (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone typically involves the coupling of aromatic acid chlorides with piperazine derivatives. The general synthetic route can be summarized as follows:
The detailed mechanism involves nucleophilic attack by the piperazine nitrogen on the carbonyl carbon of the acid chloride, leading to the formation of the amide bond characteristic of this compound.
The molecular structure of (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone can be described using several key data points:
The structure features a piperazine ring connected to a chlorinated pyridine ring through a carbonyl linkage, highlighting its potential for interaction with biological targets due to its planar aromatic systems.
(2-Chloropyridin-3-yl)(piperazin-1-yl)methanone can participate in various chemical reactions due to its functional groups:
These reactions are critical for developing derivatives that may exhibit enhanced biological activity or selectivity.
The mechanism of action for (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone primarily involves its role as an inhibitor of monoacylglycerol lipase (MAGL). By inhibiting MAGL, the compound enhances endocannabinoid signaling pathways. This action potentially limits side effects associated with direct receptor agonists by modulating endogenous cannabinoid levels.
The specific biochemical pathways affected include:
The physical and chemical properties of (2-Chloropyridin-3-yl)(piperazin-1-yl)methanone are essential for understanding its behavior in various environments:
These properties influence its formulation in drug development and its interaction with biological systems.
(2-Chloropyridin-3-yl)(piperazin-1-yl)methanone has several scientific applications:
Deep reinforcement learning (RL) has revolutionized de novo drug design by enabling generative models to explore vast chemical spaces while optimizing multiple pharmacological parameters. The REINVENT 2.0 platform exemplifies this approach, integrating a policy-based RL framework where a generative neural network proposes novel molecular structures. The system employs a reward function combining quantitative estimate of drug-likeness (QED), Jaccard distance (to ensure structural novelty), and target-specific scoring components. For SARS-CoV-2 main protease (Mpro) inhibitors, RL agents were trained over 500–1,000 epochs, adapting their generative policies to maximize rewards tied to Mpro inhibitory activity. This strategy successfully identified non-covalent inhibitors with IC50 values of 1.3–2.3 μM, demonstrating RL’s capability to navigate complex biochemical constraints [1].
Table 1: REINVENT 2.0 RL Parameters for Mpro Inhibitor Design
Component | Role in RL Framework | Optimization Target |
---|---|---|
QED Score | Ensures generated molecules adhere to drug-like properties | Maximize (QED > 0.6) |
Jaccard Distance | Penalizes similarity to known Mpro inhibitors | Minimize structural overlap |
PheSA Component | Rewards 3D pharmacophore alignment | Maximize shape similarity |
SMC Component | Rewards privileged fragment matches | Maximize fragment count |
Pharmacophore-enhanced shape alignment (PheSA) is a critical 3D scoring component that evaluates geometric and electrostatic complementarity between generated molecules and experimentally validated Mpro inhibitors. In the REINVENT 2.0 workflow, 69 active Mpro inhibitor conformations (clustered into 23 representative queries) served as PheSA templates. The algorithm computes a similarity score (range: 0–1) based on:
Table 2: PheSA Validation Metrics for Mpro Inhibitor Screening
Metric | Value | Interpretation |
---|---|---|
ROC AUC | 0.88 | High discrimination capability |
Sensitivity | 0.532 | Moderate true-positive rate |
Precision | 0.168 | Low false-positive rate |
Kappa | 0.238 | Fair agreement beyond random chance |
Privileged fragment-based scoring leverages substructural motifs recurrently associated with bioactivity. For Mpro inhibitors, 265 non-covalent fragments were curated through:
Molecular docking validates in silico-generated hits by simulating ligand binding within the Mpro active site. Key workflows include:
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